Phenyl Acetate-d5

Overview

Description

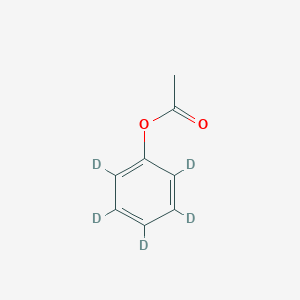

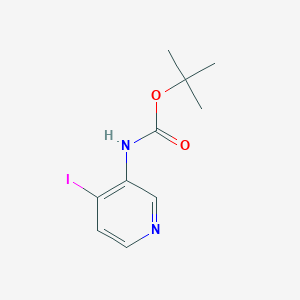

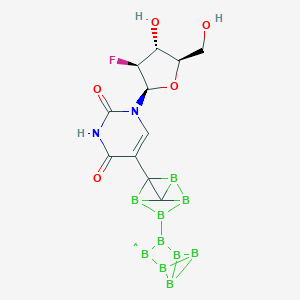

Phenyl Acetate-d5 is a deuterium-labeled compound, where the hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is used in various scientific research applications due to its unique isotopic properties. The presence of deuterium atoms makes it particularly useful in studies involving isotopic labeling and tracing.

Mechanism of Action

Phenyl Acetate-d5, also known as (2,3,4,5,6-Pentadeuteriophenyl) acetate, is a deuterium-labeled variant of Phenyl Acetate . It is an endogenous metabolite and has been incorporated into drug molecules as tracers for quantitation during the drug development process .

Target of Action

As an endogenous metabolite, it likely interacts with various metabolic enzymes and proteases .

Mode of Action

This compound interacts with its targets, leading to changes in the metabolic and pharmacokinetic profiles of drugs . The exact nature of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

This compound is involved in the metabolism of phenylalanine, a crucial intermediate catalyzed by diverse microbial catalytic pathways . The metabolism of phenylalanine produces Phenyl Acetic Acid (PAA), which can be conjugated with glutamine and glycine in the liver and kidney to form Phenylacetylglutamine in humans and Phenylacetylglycine in rodents .

Pharmacokinetics

The use of deuterium in this compound has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . Deuteration can alter the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, potentially improving its bioavailability .

Biochemical Analysis

Biochemical Properties

Phenyl Acetate-d5 is an endogenous metabolite . It is involved in various biochemical reactions. It can be produced by reacting phenol with acetic anhydride or acetyl chloride . The compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can be enzymatically converted to phenylacetyl-CoA using phenylacetate-CoA ligase .

Cellular Effects

The effects of this compound on cells are not well-studied. Its non-deuterated form, Phenyl Acetate, has been shown to influence cell function. For example, it has been found to have effects on various types of cells and cellular processes . It can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that the compound can exert its effects at the molecular level. For instance, it can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s hydrolysis is catalyzed by a heterogeneous reaction in the presence of silica surfaces . Over time, the reaction rate can increase dramatically .

Dosage Effects in Animal Models

It is known that its non-deuterated form, Phenyl Acetate, can cause growth retardation in young animals treated with it .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it can be part of the shikimate/phenylpropanoid pathway, which directly provides phenylpropanoids . It can also interact with various enzymes or cofactors .

Transport and Distribution

It is known that the compound’s hydrolysis occurs simultaneously with its transport .

Subcellular Localization

It is known that proteins can be localized in different cellular compartments, and this localization plays a key role in functional annotation . The same could be true for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl Acetate-d5 typically involves the deuteration of phenyl acetate. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration of the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl Acetate-d5 undergoes various chemical reactions, including:

Substitution Reactions: The deuterium atoms on the phenyl ring can be replaced with other substituents under appropriate conditions.

Oxidation Reactions: The acetate group can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The acetate group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens and organometallic compounds. Conditions typically involve the use of a catalyst and an inert atmosphere.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various substituted phenyl acetates.

Oxidation Reactions: Phenylacetic acid derivatives.

Reduction Reactions: Phenylethanol derivatives.

Scientific Research Applications

Phenyl Acetate-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Isotopic Labeling: Used in studies involving metabolic pathways and reaction mechanisms.

Pharmaceutical Research: Used in the development of deuterated drugs with improved pharmacokinetic properties.

Environmental Studies: Used as a tracer in environmental monitoring and pollution studies.

Material Science: Used in the study of reaction dynamics and mechanisms in various materials.

Comparison with Similar Compounds

Similar Compounds

Phenyl acetate: The non-deuterated analog of Phenyl Acetate-d5.

(2,3,4,5,6-Pentafluorophenyl) acetate: A fluorinated analog with different electronic properties.

(2,3,4,5,6-Pentachlorophenyl) acetate: A chlorinated analog with different reactivity.

Uniqueness

This compound is unique due to its deuterium content, which imparts distinct isotopic properties. This makes it particularly valuable in studies requiring isotopic labeling and tracing, as well as in the development of deuterated pharmaceuticals with enhanced properties.

Properties

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBVNPXQWQGGJP-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B124346.png)

![acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B124367.png)